(Rac)-Efavirenz-d5

Bioanalysis LC-MS Pharmacokinetics

Quantifying efavirenz in biological matrices via LC-MS/MS demands an internal standard with identical extraction and ionization yet a distinct mass. Non-deuterated efavirenz is indistinguishable from the analyte; Efavirenz-d4 risks isotopic cross-talk from the M+4 isotopologue. • +5 Da mass shift (pentadeuterated cyclopropyl ring) ensures baseline chromatographic and mass spectrometric resolution • Validated for human plasma: linearity 0.1-8 μg/mL, intra-/inter-day precision <15% RSD • Enables FDA/EMA-compliant bioanalytical method validation for bioequivalence studies • Reference standard for deuterium-enabled pharmacokinetic improvement programs

Molecular Formula C14H9ClF3NO2
Molecular Weight 320.70 g/mol
Cat. No. B8070059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Efavirenz-d5
Molecular FormulaC14H9ClF3NO2
Molecular Weight320.70 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D
InChIKeyXPOQHMRABVBWPR-YAJIPLGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Efavirenz-d5 Technical Profile


6-Chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, commonly designated as Efavirenz-d5, is a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz [1]. It is characterized by the substitution of five hydrogen atoms with deuterium atoms at the 1, 2, 2, 3, and 3 positions of the cyclopropyl ring, resulting in a molecular formula of C14H4D5ClF3NO2 and a molecular weight of 320.70 g/mol [1]. As a pentadeuterated internal standard, it is primarily utilized for the accurate and precise quantification of Efavirenz in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Efavirenz-d5 is Essential for LC-MS


Direct substitution of 6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one with non-deuterated Efavirenz or other structurally similar NNRTIs is scientifically invalid for quantitative mass spectrometry applications. The fundamental requirement for a valid internal standard in LC-MS/MS is a physicochemical profile nearly identical to the target analyte, enabling co-elution and identical ionization efficiency, while possessing a distinct mass-to-charge ratio (m/z) for unambiguous detection [1]. Non-deuterated Efavirenz shares the same m/z as the analyte, rendering it indistinguishable and useless for internal calibration . Alternative deuterated analogs, such as Efavirenz-d4, offer a smaller mass shift (+4 Da), which may be insufficient to resolve the analyte signal from the internal standard, particularly when considering the natural isotopic abundance of the analyte's M+4 isotopologue [2]. The +5 Da mass shift provided by the pentadeuterated cyclopropyl ring in this compound ensures baseline chromatographic and mass spectrometric separation, a critical factor for meeting bioanalytical method validation guidelines (e.g., FDA, EMA) for accuracy and precision [1].

Validation Evidence for Efavirenz-d5


Accuracy and Precision in Human Plasma

In a validated UPLC-MS method for quantifying Efavirenz in human plasma, the use of Efavirenz-d5 as an internal standard enabled the achievement of high method accuracy and precision. The calibration curve demonstrated excellent linearity (r=0.9991) over a concentration range of 0.1 to 8 μg/mL [1]. Intra-day and inter-day precision, measured as relative standard deviation (RSD), were both <15%, and the average recovery for both the analyte and the internal standard was >95% with an RSD <15% [1]. These performance metrics meet the stringent acceptance criteria of bioanalytical method validation guidelines and are directly attributable to the use of a stable isotope-labeled internal standard that perfectly mimics the analyte's behavior throughout sample preparation and analysis.

Bioanalysis LC-MS Pharmacokinetics HIV

Matrix Effects and Ion Suppression Elimination

The primary advantage of a stable isotope-labeled internal standard (SIL-IS) like Efavirenz-d5 over a close structural analog is its ability to fully compensate for variability in sample extraction, chromatography, and ionization. Efavirenz-d5 co-elutes with Efavirenz under reversed-phase LC conditions, and its identical chemical structure ensures that any matrix-induced ion suppression or enhancement affects both the analyte and the internal standard equally [1]. This is in contrast to using a non-deuterated structural analog, such as a methylated derivative or a different NNRTI, which may exhibit differential matrix effects due to slight differences in retention time or ionization efficiency, leading to biased quantification [2].

Bioanalysis Matrix Effects LC-MS Internal Standard

Deuterium Isotope Effect on Metabolism and Toxicity

In a mechanistic toxicology study, deuteration of Efavirenz specifically at the methine position of the cyclopropyl ring resulted in a significant reduction in the formation of a reactive cyclopropanol metabolite, which is an obligate precursor to a nephrotoxic glutathione adduct in rats [1]. This deuterium substitution markedly reduced both the incidence and severity of nephrotoxicity, as measured histologically [1]. While the pentadeuterated compound (Efavirenz-d5) used as an analytical standard is not intended for therapeutic use, this evidence demonstrates that deuterium incorporation at the cyclopropyl ring—the very site of deuteration in Efavirenz-d5—can confer a measurable kinetic isotope effect that alters the metabolic fate of the parent molecule.

Drug Metabolism Deuterium Isotope Effect Toxicology HIV

Application Scenarios for Efavirenz-d5


Clinical Pharmacokinetic Studies of Efavirenz

In clinical trials evaluating Efavirenz-containing regimens, accurate quantification of plasma Efavirenz concentrations is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships and supporting therapeutic drug monitoring. Efavirenz-d5 is the preferred internal standard for these LC-MS/MS assays, as demonstrated by its use in validated methods for human plasma analysis, achieving linearity from 0.1–8 μg/mL and intra-/inter-day precision <15% RSD [1].

Preclinical DDI and Metabolism Studies

For researchers investigating the metabolic pathways and potential drug-drug interactions of Efavirenz, Efavirenz-d5 serves as a critical analytical tool. It enables precise measurement of Efavirenz and its metabolites in complex matrices like hepatocyte incubations or tissue homogenates, while also serving as a reference standard for studies on the impact of deuterium substitution on metabolism and toxicity, as evidenced by the reduced nephrotoxicity observed with a deuterated analog in rats [2].

Bioequivalence Method Validation

Pharmaceutical companies and contract research organizations (CROs) developing generic Efavirenz formulations require robust and validated bioanalytical methods for regulatory submission. The use of Efavirenz-d5 as an internal standard is instrumental in achieving the required precision and accuracy for bioequivalence studies, ensuring that the method meets the stringent acceptance criteria set by agencies like the FDA and EMA [1].

Deuterated NNRTI Candidate Development

Researchers in medicinal chemistry are exploring deuterated analogs of Efavirenz to improve its pharmacokinetic and safety profile. Efavirenz-d5 is an essential reference standard for these programs, allowing for direct analytical comparison with novel deuterated candidates and serving as a benchmark for assessing the impact of deuterium incorporation on metabolic stability and the kinetic isotope effect at the cyclopropyl ring [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Efavirenz-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.